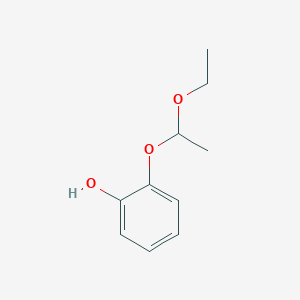

2-(1-Ethoxyethoxy)phenol

Description

2-(1-Ethoxyethoxy)phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a 1-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) moiety. This structure combines the reactivity of a phenol with the ether functionality of ethoxyethoxy, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

2-(1-ethoxyethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-12-8(2)13-10-7-5-4-6-9(10)11/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXXCLQZUVADGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxyethoxy)phenol typically involves the reaction of phenol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods: The process may include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethoxyethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Corresponding alcohols or other reduced phenolic compounds.

Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives.

Scientific Research Applications

2-(1-Ethoxyethoxy)phenol has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)phenol primarily involves its phenolic structure, which allows it to act as an antioxidant. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. It may also modulate various cell signaling pathways and gene expression related to oxidative stress .

Comparison with Similar Compounds

Key Findings:

Physicochemical Properties: Ethoxyethoxy substituents increase hydrophobicity compared to simpler ethoxy or methoxy groups. For example, 2-(1-Ethoxyethoxy)ethyl)benzene (logP ~3.5) is more hydrophobic than 1-ethoxy-2-methoxybenzene (logP ~2.0) . Longer ethoxy chains (e.g., in nonylphenol ethoxylates ) enhance water solubility, but phenolic -OH groups in this compound may balance this via hydrogen bonding.

Phenolic analogs (e.g., 2-ethoxy-5-propenylphenol) show antimicrobial and antioxidant properties , likely due to the reactive -OH group.

Synthetic Routes: Alkylation of phenol derivatives (e.g., 2-methoxyphenol with ethyl iodide ) is a common method for introducing ethoxy groups. Enantioselective synthesis of ethoxyethoxy derivatives, as seen in (S)-(-)-4-(1-Ethoxyethoxy)-2-pentyn-1-ol , highlights the role of chiral centers in modifying biological activity.

Toxicity and Regulation: Ethoxyethoxy-containing compounds like 2-(2-ethoxyethoxy)ethanol are regulated under CLP (Classification, Labelling, and Packaging) due to reproductive toxicity . Phenolic derivatives may face stricter regulations if bioaccumulative or cytotoxic, though specific data for this compound are lacking.

Biological Activity

2-(1-Ethoxyethoxy)phenol, also known as ethyl 2-(2-ethoxyethoxy)phenyl ether, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H16O3, and it features an ethoxy group attached to a phenolic structure. This configuration allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that phenolic compounds, including derivatives of this compound, exhibit significant antimicrobial properties. A study on phenolic-rich plant extracts highlighted their effectiveness against various bacteria and fungi, suggesting that similar derivatives could possess comparable activities .

Table 1: Antimicrobial Activity of Phenolic Compounds

| Compound | Bacteria Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 0.5 g/L |

| Carvacrol | P. aeruginosa | 0.09 g/L |

| Eugenol | C. albicans | 0.1 g/L |

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds have been well-documented. A study reported that phenolic derivatives can inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

In vitro studies have demonstrated that phenolic compounds can induce apoptosis in cancer cells. For instance, phenolic extracts from olive oil containing similar structures have shown promise in inhibiting the growth of cervical and colon cancer cell lines . The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study: Olive Oil Phenolics

A study analyzing various extra virgin olive oils found that specific phenolic profiles could enhance the efficacy of conventional chemotherapeutic agents when used in combination treatments . This suggests that compounds like this compound could be explored as adjuncts in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.